3-Methyl-4-(pyrrolidin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a pyrrolidine ring and a methyl group
Preparation Methods
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attaches to the benzonitrile core .
Chemical Reactions Analysis
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Scientific Research Applications
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the methyl group, which may affect its binding properties and biological activity.
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECKAHRZLBRRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.